molecular formula C18H19BrN2O3 B2869278 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1448047-70-8

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2869278
CAS No.: 1448047-70-8
M. Wt: 391.265
InChI Key: VLKNGWUUGDYVPH-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a high-purity chemical compound designed for research and development applications. This molecule features a complex structure integrating a piperidine ring connected via an ether linkage to a brominated pyridine and a methanone group attached to a 2-methoxyphenyl ring. This specific architecture is characteristic of compounds investigated for their potential as key intermediates or active agents in medicinal chemistry and drug discovery. Compounds with structurally similar piperidine and aryl methanone motifs have demonstrated significant research value in various domains. Specifically, analogous molecules are explored as inhibitors of critical enzymatic targets, such as ATP synthase in infectious disease research . Furthermore, related chemical scaffolds are under investigation for their activity against ion channels, such as TRPC6, which are relevant in cardiovascular, renal, and neurological diseases . The presence of the bromopyridinyl group offers a potential site for further synthetic modification, making this compound a versatile building block for constructing libraries for structure-activity relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization campaigns, particularly in developing therapeutics for conditions where protein targeting with specific heterocyclic compounds is essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKNGWUUGDYVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes:

  • Formation of the Pyridin-2-yloxy Intermediate: : Starting with 3-bromopyridine, the compound undergoes a nucleophilic substitution reaction to introduce the piperidin-1-yloxy group.

  • Methoxyphenyl Methanone Formation: : Meanwhile, 2-methoxybenzoic acid can be converted to its acyl chloride and then reacted with piperidine derivatives to form the methanone linkage.

  • Coupling Reaction: : The final step involves coupling the methoxyphenyl methanone and pyridin-2-yloxy intermediates under specific catalytic conditions to yield the target compound.

Reaction Conditions:
  • Solvents: : Commonly used solvents include dichloromethane, methanol, and acetonitrile.

  • Catalysts: : Palladium-based catalysts often facilitate the coupling reactions.

  • Temperature: : Reactions generally occur at moderate temperatures ranging from 50°C to 80°C.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are employed to streamline the process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidinyl and methoxyphenyl groups.

  • Reduction: : Reduction reactions can target the carbonyl group of the methanone moiety.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at the bromopyridinyl and methoxyphenyl positions.

Common Reagents and Conditions:
  • Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogen exchange reactions often employ sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Major Products:
  • Oxidation Products: : Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound is explored in synthetic organic chemistry for the development of new reaction methodologies and catalysis techniques. It serves as a building block for more complex molecules and can assist in studying reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to investigate enzyme functions and interactions. Its distinct chemical properties make it suitable for labeling studies and tracking metabolic pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in treating certain diseases by modifying its structure to enhance bioactivity and reduce toxicity.

Industry: Industrially, the compound can be a precursor for synthesizing advanced materials, such as polymers and nanomaterials, which have applications in electronics and biomedicine.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets. For instance, it can inhibit or activate certain enzymes, impacting biological pathways. The piperidinyl and pyridin-2-yloxy groups are crucial for binding to active sites, while the methoxyphenyl methanone moiety influences the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Analysis :

  • The bromophenyl group in both compounds enhances antioxidant activity, likely due to its electron-withdrawing effect stabilizing radical intermediates .

Iodo-Substituted Spiro-Fused Pyridines ()

Compounds like (4-(4-methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone provide insights into substituent effects:

Property Target Compound Iodo-Substituted Pyridine
Halogen Substituent Bromine (pyridine ring) Iodine (ethynyl linkage)
Aromatic Groups 2-Methoxyphenyl 4-Methoxyphenyl, trifluoromethylphenyl
Electronic Effects Bromine: Moderate electron-withdrawing Iodine: Stronger electron-withdrawing, CF3: Polar

Analysis :

  • Bromine in the target compound offers a balance between reactivity and stability, whereas iodine in the spiro-fused pyridine may increase molecular weight and polarizability .

Triazole-Containing Methanones ()

The compound [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]methanone shares a bromophenyl and piperidinyl motif with the target compound:

Property Target Compound Triazole Derivative
Heterocyclic Core Pyridine 1,2,3-Triazole
Pharmacokinetic Implications Pyridine: Moderate solubility Triazole: Enhanced hydrogen bonding, higher solubility
Biological Targets Not reported Likely protease or kinase inhibition (inferred)

Analysis :

  • The triazole ring’s hydrogen-bonding capacity may improve target engagement compared to the pyridine ring in the target compound .

Key Research Findings and Implications

  • Antioxidant Potential: Bromophenyl and methoxyphenyl groups are strongly associated with radical scavenging activity, as demonstrated in pyridin-2(1H)-one derivatives . The target compound’s analogous structure suggests comparable antioxidant efficacy, though experimental validation is required.
  • Structural Flexibility : Substitution of the pyridine ring with iodine () or triazole () highlights opportunities to fine-tune electronic and pharmacokinetic properties.
  • Antimicrobial Activity : Moderate inhibition against S. aureus and E. coli in similar compounds () implies the target compound may exhibit bacteriostatic effects, contingent on substituent optimization.

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, a brominated pyridine moiety, and a methanone functional group. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The molecular formula of this compound is C17H19BrN2O3C_{17}H_{19}BrN_2O_3, with a molecular weight of approximately 379.254 g/mol. The presence of the bromine atom in the 3-bromopyridine contributes to its reactivity and potential biological activity, particularly in relation to enzyme inhibition and receptor interactions.

The mechanism of action for this compound has not been thoroughly elucidated; however, compounds with similar structural features have been shown to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The piperidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the brominated pyridine moiety can interact with aromatic residues in proteins.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, the presence of piperidine and pyridine rings often correlates with activity against specific kinases involved in tumor growth and proliferation. Computational predictions using tools like the PASS program indicate that this compound may possess a spectrum of biological activities, including anti-cancer effects.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial activity. The introduction of bromine may enhance the compound's efficacy against various bacterial strains. In vitro studies have demonstrated that similar piperidine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial properties.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential interaction with kinases

Case Study: Anticancer Activity

In a recent study, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that further investigations into its mechanism could reveal valuable insights into its potential as an anticancer agent.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Through cyclization reactions involving appropriate precursors.
  • Bromopyridine Introduction : Via nucleophilic substitution reactions.
  • Final Coupling Reactions : Such as Suzuki-Miyaura coupling to form the complete structure.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

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